

# Physical and chemical properties of Tert-butyl hexa-1,5-dien-3-ylcarbamate

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## Compound of Interest

Compound Name: *Tert-butyl hexa-1,5-dien-3-ylcarbamate*

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## Technical Guide: Tert-butyl hexa-1,5-dien-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Tert-butyl hexa-1,5-dien-3-ylcarbamate**. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from publicly available databases and provides generalized experimental protocols for its synthesis based on established methods for N-Boc protection of amines. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in synthetic chemistry and drug development.

### Chemical Identity and Physical Properties

**Tert-butyl hexa-1,5-dien-3-ylcarbamate** is an organic compound containing a carbamate functional group with a tert-butyl protecting group. The presence of two terminal double bonds suggests its potential as a monomer or a precursor in various polymerization and cross-linking reactions.

Table 1: Physical and Chemical Properties of **Tert-butyl hexa-1,5-dien-3-ylcarbamate**

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>19</sub> NO <sub>2</sub>	--INVALID-LINK--[1]
Molecular Weight	197.27 g/mol	--INVALID-LINK--[1]
IUPAC Name	tert-butyl N-(1-vinylbut-3-enyl)carbamate	--INVALID-LINK--[1]
CAS Number	Not available	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-
Appearance	Data not available	-

## Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis of **Tert-butyl hexa-1,5-dien-3-ylcarbamate** has not been identified in the public domain, a general and reliable method for its preparation would involve the N-Boc protection of hexa-1,5-dien-3-amine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[2]

### General Experimental Protocol for N-Boc Protection

This protocol is a generalized procedure based on common laboratory practices for the synthesis of N-Boc protected amines.[3][4][5]

Materials:

- Hexa-1,5-dien-3-amine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Base (e.g., Triethylamine (Et<sub>3</sub>N), Sodium bicarbonate (NaHCO<sub>3</sub>))

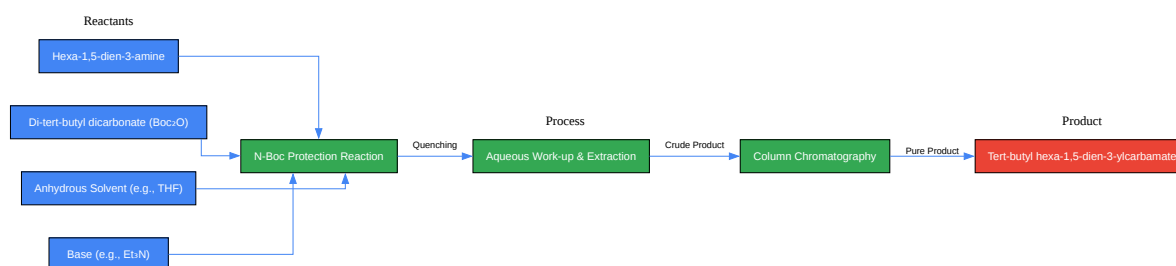
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve hexa-1,5-dien-3-amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., THF or DCM).
- **Addition of Base:** Add a suitable base, such as triethylamine (1.1 to 1.5 equivalents), to the solution.
- **Addition of  $\text{Boc}_2\text{O}$ :** To the stirred solution, add di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) (1.1 to 1.2 equivalents) either as a solid or dissolved in a small amount of the reaction solvent. The addition can be done portion-wise or dropwise.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- **Work-up:**
  - Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.

- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
  - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
  - The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure **Tert-butyl hexa-1,5-dien-3-ylcarbamate**.

## Logical Workflow for Synthesis



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Caption: A logical workflow diagram illustrating the synthesis of **Tert-butyl hexa-1,5-dien-3-ylcarbamate**.

## Spectral Data

Specific spectral data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, Mass Spectrometry) for **Tert-butyl hexa-1,5-dien-3-ylcarbamate** are not readily available in public databases. However, based on the structure, the following characteristic signals can be predicted:

Table 2: Predicted Spectroscopic Features

Technique	Predicted Characteristic Signals
$^1\text{H}$ NMR	- Protons of the tert-butyl group (singlet, ~1.4-1.5 ppm, 9H). - Protons of the vinyl groups (-CH=CH <sub>2</sub> , multiplets, ~5.0-6.0 ppm). - Proton attached to the nitrogen (broad singlet, variable shift). - Methylene and methine protons of the hexadienyl chain (multiplets).
$^{13}\text{C}$ NMR	- Carbonyl carbon of the carbamate (~155 ppm). - Quaternary carbon of the tert-butyl group (~80 ppm). - Methyl carbons of the tert-butyl group (~28 ppm). - sp <sup>2</sup> carbons of the vinyl groups (~115-140 ppm). - sp <sup>3</sup> carbons of the hexadienyl chain.
IR	- N-H stretching vibration (~3300-3400 cm <sup>-1</sup> ). - C=O stretching of the carbamate (~1680-1700 cm <sup>-1</sup> ). - C=C stretching of the vinyl groups (~1640 cm <sup>-1</sup> ).
Mass Spec.	- Molecular ion peak (M <sup>+</sup> ) or protonated molecule ([M+H] <sup>+</sup> ) corresponding to the molecular weight. - Characteristic fragmentation pattern including the loss of the tert-butyl group or isobutylene.

## Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways for **Tert-butyl hexa-1,5-dien-3-ylcarbamate**. Research in this

area would be required to determine its potential pharmacological effects.

## Safety and Handling

Specific safety and handling information for **Tert-butyl hexa-1,5-dien-3-ylcarbamate** is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally similar carbamate compounds.

## Conclusion

**Tert-butyl hexa-1,5-dien-3-ylcarbamate** is a molecule with potential applications in organic synthesis, particularly as a building block for more complex structures. While specific experimental data is scarce, this guide provides a foundational understanding of its properties and a reliable protocol for its synthesis. Further research is necessary to elucidate its physical, chemical, and biological characteristics fully.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous, peer-reviewed experimental data. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified professional.

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